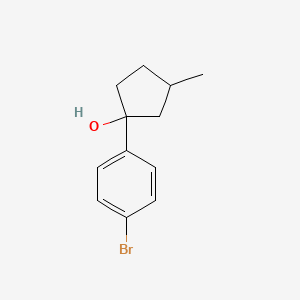
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14FN It is a derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the second position and a methyl group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method is the reduction of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the corresponding ketone is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: NaOCH3 in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted naphthalenes with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Additionally, it may bind to receptors, modulating their signaling pathways and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 2-Aminotetralin
- 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Uniqueness
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the fluorine and methyl groups, which impart distinct chemical and physical properties. This structural uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10-11H,4-5,13H2,1H3 |
InChI Key |
FOEAPQMFLORFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2N)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


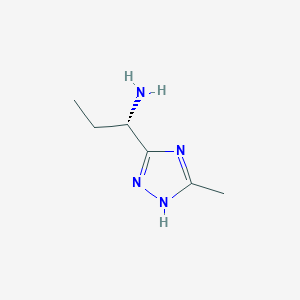
![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid](/img/structure/B15257792.png)
![1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL](/img/structure/B15257794.png)

![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde](/img/structure/B15257807.png)


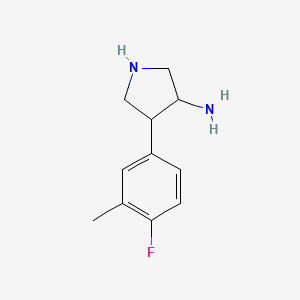
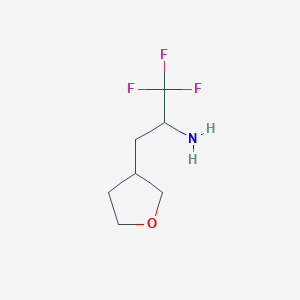

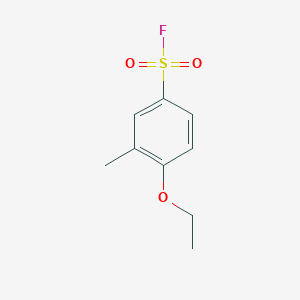
![N-[3-(Aminomethyl)cyclopentyl]propanamide](/img/structure/B15257843.png)
